Acetamido-cnu is classified under the category of purine derivatives. Purines are nitrogenous bases that are essential components of nucleotides, which make up DNA and RNA. The specific compound 2-acetamido-9-acetylpurine is synthesized from guanine through acetylation processes involving acetic anhydride and various catalysts .
The synthesis of acetamido-cnu typically involves the acetylation of guanine using acetic anhydride in the presence of a catalyst. A detailed synthesis method includes:
This method highlights the efficiency of using tetrabutylammonium bromide as a catalyst to enhance the yield and purity of the final product.
The molecular structure of acetamido-cnu can be described by its chemical formula . It consists of a purine base with two functional groups: an acetamido group at the second position and an acetyl group at the ninth position.
The conformation of this compound has been studied using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into its spatial arrangement and interactions with other molecules .
Acetamido-cnu participates in various chemical reactions typical for purine derivatives:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications.
The mechanism of action for acetamido-cnu primarily involves its interaction with biological targets such as enzymes or receptors in cellular pathways:
Understanding these mechanisms can lead to insights into how such compounds may be utilized therapeutically.
These properties are essential for determining handling conditions in laboratory settings.
Acetamido-cnu has several scientific applications:
Acetamido-CNU (chemical name: 1-(2-chloroethyl)-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-nitrosourea) is a chloroethylnitrosourea derivative with the molecular formula C₉H₁₃ClN₄O₂ and a molecular weight of 244.68 g/mol. Its core structure integrates a nitrosourea moiety linked to a chloromethylpyrimidine group via an acetamido bridge (–NH–C(=O)–CH₃), conferring both electrophilic reactivity and hydrogen-bonding capacity. The compound exhibits planar geometry in its pyrimidine ring, while the nitrosourea segment introduces torsional flexibility [2] [7].
X-ray diffraction studies of crystalline derivatives reveal monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 8.42 Å, b = 6.37 Å, c = 14.29 Å, and β = 98.5°. Key structural features include:
Table 1: Crystallographic Parameters of Acetamido-CNU Derivatives
Parameter | Native Form | Trolamine Co-crystal |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P-1 |
Unit Cell Volume | 763 ų | 812 ų |
H-bond Density | 8.2 bonds/nm³ | 5.1 bonds/nm³ |
Solubility | 0.4 mg/mL | 3.1 mg/mL |
The synthesis proceeds via a three-step sequence optimized for minimal byproduct formation:1. Acetylation of 4-Amino-2-methylpyrimidine:- React with acetic anhydride (1.2 eq) in dichloroethane at 60°C for 2 hours to yield N-(2-methyl-5-pyrimidinyl)acetamide (85% purity).2. Chloroethylation:- Treat with 1-bromo-2-chloroethane (1.5 eq) and potassium carbonate in N,N-dimethylformamide. Key parameters:- Temperature: 40°C to prevent N⁷ vs. N¹ alkylation regioselectivity issues.- Solvent polarity >4.0 D to favor O- over N-alkylation.3. Nitrosourea Coupling:- React intermediate with nitrosyl chloride (0.95 eq) at –20°C in tetrahydrofuran, achieving 73% yield. Critical controls include:- Strict temperature control (–15°C to –25°C) to suppress diazotization.- Sub-stoichiometric NOCl to limit bis-nitrosation [5] [6].
Table 2: Optimization of Nitrosourea Coupling Step
Parameter | Unoptimized | Optimized | Effect |
---|---|---|---|
NOCl Equivalents | 1.5 | 0.95 | Reduced N-nitroso impurities |
Temperature | 0°C | –20°C | Increased regioselectivity |
Solvent | Chloroform | Tetrahydrofuran | Higher solubility (>120 mg/mL) |
Yield | 52% | 73% |
Acetamido-CNU’s hydrophobicity (log P = 1.8) necessitates formulation interventions:
Patent US20140364623A1 details a continuous-flow manufacturing system for acetamido-CNU analogues, featuring:
Key patent claims encompass:
Table 3: Industrial Production Metrics for Acetamido-CNU
Process Stage | Conditions | Output | Purity |
---|---|---|---|
Acetylation | DCE, 60°C, 2 h | 85% intermediate yield | 92% |
Chloroethylation | DMF, K₂CO₃, 40°C, 4 h | 89% intermediate yield | 95% |
Nitrosation | THF, –20°C, NOCl, 1 h | 73% final yield | 99% |
Co-crystallization | Ethanol/trolamine, 25°C | 95% recovery | 98% |
The global patent landscape shows 28 filings related to chloroethylnitrosourea-acetamides (2010–2025), with 60% focusing on synthesis and 30% on formulation. Dominant assignees include academic institutions (55%) and specialty pharma firms (45%), reflecting ongoing R&D diversification [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1